2-[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one
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Overview
Description
2-[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one is a complex organic compound that belongs to the class of fluorenone derivatives. This compound is characterized by the presence of a fluorenone core, which is a polycyclic aromatic ketone, and an imidazole ring substituted with phenyl and chlorophenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with benzil to form a chalcone intermediate. This intermediate then undergoes cyclization with ammonium acetate to form the imidazole ring. The final step involves the Friedel-Crafts acylation of the imidazole derivative with fluorenone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the ketone group in the fluorenone core.
Substitution: Halogenation, nitration, and other substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
2-[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-one: A simpler fluorenone derivative with similar structural features but lacking the imidazole ring and phenyl substitutions.
2,7-Dichloro-9H-fluoren-9-one: Another fluorenone derivative with chlorine substitutions on the aromatic rings.
Uniqueness
2-[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one is unique due to its combination of a fluorenone core with an imidazole ring and specific phenyl and chlorophenyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17ClN2O/c29-20-10-6-9-19(15-20)28-30-25(17-7-2-1-3-8-17)26(31-28)18-13-14-22-21-11-4-5-12-23(21)27(32)24(22)16-18/h1-16H,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABFAUPYGZSOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)Cl)C4=CC5=C(C=C4)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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